8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-21(15-6-7-17-18(13-15)24-28-23-17)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-22-20(14)19/h1-7,10,13,16H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTRLWIXCGBBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core and the subsequent attachment of the quinolin-8-yloxy-piperidin-1-yl group. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 8-iodoquinolin-4(1H)-one is coupled with a benzo[c][1,2,5]thiadiazole bispinacol boronic ester in the presence of a palladium catalyst . This reaction is rapid, often completed within 5 minutes, and yields a stable product that can be isolated by filtration .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, facilitating charge transfer processes. The quinolin-8-yloxy-piperidin-1-yl group can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Triazole-Substituted Quinolines
The compound 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline () replaces the benzothiadiazole with a triazole ring. Triazoles are known for metabolic stability and hydrogen-bonding capacity, often improving pharmacokinetics. However, benzothiadiazole’s electron-deficient nature may enhance π-π stacking interactions in target binding, a critical advantage in enzyme inhibition .
Oxadiazole Derivatives
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline () incorporates a 1,2,4-oxadiazole ring, which is bioisosteric to esters and amides. Oxadiazoles are valued for their rigidity and metabolic resistance.
Benzothiazole-Containing Compounds
describes benzothiazole-integrated quinolines synthesized via cycloaddition. Benzothiazole shares structural similarity with benzothiadiazole but lacks the additional nitrogen atom. This difference reduces electron-withdrawing effects, possibly diminishing interactions with electron-rich biological targets compared to the target compound .
Piperidine-Linked Analogues
1-Acyl-Spiropiperidine Quinolines
highlights 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines], where the piperidine is part of a spirocyclic system. These compounds exhibit high synthetic yields (80–95%) but show low molecular ion intensity in GC-MS (0.5–8.0%), complicating analytical characterization. The target compound’s non-spiro piperidine linkage may offer simpler synthesis and improved spectral detectability .
Isoxazole-Piperazine-Quinoline Hybrids
2-[4-(Isoxazol-5-ylcarbonyl)piperazin-1-yl]-8-(3-thienyl)quinoline () replaces benzothiadiazole with an isoxazole-piperazine group.
Pharmacological Analogues
Zongertinib
This kinase inhibitor () shares a quinoline-piperidine backbone but incorporates a benzimidazole-pyrimidopyrimidine group. While both compounds target kinase domains, zongertinib’s benzimidazole moiety likely engages in different binding interactions compared to the target’s benzothiadiazole, underscoring the role of heterocycle choice in selectivity .
Antidiabetic Quinoline-Tetrazole Derivatives
describes 8-(2-((2-(1-(4-(1H-tetrazol-1-yl)phenyl)ethylidene)hydrazinyl)oxy)-2-oxoethoxy)quinoline, where tetrazole acts as a carboxylic acid bioisostere. Benzothiadiazole’s larger aromatic system may improve π-stacking in enzyme inhibition but reduce solubility compared to tetrazole’s ionizable NH group .
Comparative Data Table
| Compound | Heterocycle | Key Features | Synthetic Yield | Analytical Challenges | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | 2,1,3-Benzothiadiazole | Electron-deficient, strong π-π interactions | Not reported | Likely moderate detectability | Kinase inhibition, bioactivity |
| 5-Chloro-8-(triazolylmethoxy)quinoline | 1,2,3-Triazole | Metabolic stability, hydrogen bonding | Not reported | Standard MS detectability | Antimicrobial agents |
| 8-(Oxadiazolylmethoxy)quinoline | 1,2,4-Oxadiazole | Rigidity, metabolic resistance | High | Crystallography confirmed | Enzyme inhibitors, materials |
| Spiropiperidine Quinolines | None (spiro system) | High synthetic yield (80–95%) | 80–95% | Low MS ion intensity | Not specified |
| Zongertinib | Benzimidazole | Clinically validated kinase inhibition | Not reported | Optimized for drug development | Oncology therapeutics |
Key Findings and Implications
- Structural Flexibility : The target compound’s benzothiadiazole group offers electronic advantages over triazole, oxadiazole, and tetrazole analogues, though solubility may be compromised.
- Synthetic Accessibility: Piperidine-linked quinolines (e.g., ) are generally synthetically tractable, but spiro systems () may pose scalability challenges.
Biological Activity
The compound 8-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoline is a novel derivative that combines the pharmacologically significant 2,1,3-benzothiadiazole moiety with a quinoline structure. This combination suggests potential therapeutic applications due to the diverse biological activities associated with both components. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 431.51 g/mol. The structure incorporates key functional groups that contribute to its biological activity:
- Benzothiadiazole moiety : Known for its role in various biological processes and potential applications in drug development.
- Piperidine ring : Often linked to enhanced solubility and bioavailability.
- Quinoline structure : Associated with antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of several protein kinases, which are critical in signaling pathways related to cancer and other diseases.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this derivative may also exhibit such effects against specific pathogens.
- Antitumor Properties : Preliminary studies indicate that derivatives of benzothiadiazole can induce apoptosis in cancer cells through various pathways.
Biological Activity Profile
A comprehensive evaluation of the biological activity of this compound reveals several promising effects:
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have highlighted the efficacy of related compounds in various biological contexts:
- Antitumor Activity :
- Antimicrobial Properties :
-
Enzyme Interaction Studies :
- In vitro assays have shown that the compound effectively inhibits key kinases involved in oncogenic signaling pathways (e.g., JAK3), with IC50 values indicating high potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
